Cas no 1129-06-2 (3-Cyclopropylbenzoic acid)

3-Cyclopropylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopropylbenzoic acid
- Benzoic acid,3-cyclopropyl-
- 3-Cyclopropyl-benzoesaeure
- 3-cyclopropyl-benzoic acid
- Benzoic acid,3-cyclopropyl
- m-Cyclopropylbenzoesaeure
- Benzoic acid, 3-cyclopropyl-
- 3-Cyclopropyl benzoic acid
- NSC135140
- 3-CyclopropylbenzoicAcid
- m-cyclopropylbenzoic acid
- RQRAQQYDNSRVRK-UHFFFAOYSA-N
- 2229AA
- STK079107
- SBB052601
- SY027701
- AB1010058
- DTXSID80300156
- 3-(Cyclopropyl)benzoic acid
- SCHEMBL1543703
- NSC-135140
- FT-0650856
- AKOS004118825
- 1129-06-2
- FS-2239
- 3-cyclopropylben3-Cyclopropylbenzoic acidoic acid
- CS-0133002
- Z992239746
- BB 0223479
- MFCD00626842
- EN300-96123
- A850165
- F2167-4844
- DB-006420
-
- MDL: MFCD00626842
- Inchi: 1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12)
- InChI Key: RQRAQQYDNSRVRK-UHFFFAOYSA-N
- SMILES: O([H])C(C1=C([H])C([H])=C([H])C(=C1[H])C1([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
Experimental Properties
- Boiling Point: 312.2℃ at 760 mmHg
- PSA: 37.30000
- LogP: 2.26220
3-Cyclopropylbenzoic acid Security Information
3-Cyclopropylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Cyclopropylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM160700-5g |
3-Cyclopropylbenzoic acid |
1129-06-2 | 95+% | 5g |
$617 | 2022-06-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6459-1G |
3-cyclopropylbenzoic acid |
1129-06-2 | 95% | 1g |
¥ 1,933.00 | 2023-03-08 | |
eNovation Chemicals LLC | Y1043524-5g |
3-Cyclopropyl benzoic acid |
1129-06-2 | 95% | 5g |
$260 | 2024-06-07 | |
Enamine | EN300-96123-10g |
3-cyclopropylbenzoic acid |
1129-06-2 | 95% | 10g |
$647.0 | 2023-09-01 | |
abcr | AB456022-5g |
3-Cyclopropylbenzoic acid, 95%; . |
1129-06-2 | 95% | 5g |
€578.20 | 2025-02-15 | |
Life Chemicals | F2167-4844-0.5g |
3-cyclopropylbenzoic acid |
1129-06-2 | 95%+ | 0.5g |
$197.0 | 2023-09-06 | |
Enamine | EN300-96123-1.0g |
3-cyclopropylbenzoic acid |
1129-06-2 | 95% | 1.0g |
$84.0 | 2024-05-20 | |
Fluorochem | 039874-1g |
3-Cyclopropylbenzoic acid |
1129-06-2 | 95% | 1g |
£341.00 | 2022-03-01 | |
abcr | AB456022-250 mg |
3-Cyclopropylbenzoic acid; 95% |
1129-06-2 | 250mg |
€244.60 | 2023-04-22 | ||
Life Chemicals | F2167-4844-0.25g |
3-cyclopropylbenzoic acid |
1129-06-2 | 95%+ | 0.25g |
$187.0 | 2023-09-06 |
3-Cyclopropylbenzoic acid Related Literature
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 3-Cyclopropylbenzoic acid
3-Cyclopropylbenzoic Acid: A Comprehensive Overview
3-Cyclopropylbenzoic acid, also known by its CAS number 1129-06-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the family of benzoic acids, which are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of 3-cyclopropylbenzoic acid consists of a benzoic acid moiety substituted with a cyclopropyl group at the meta position. This substitution imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 3-cyclopropylbenzoic acid can be achieved through several methods, including Friedel-Crafts acylation and direct arylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of production processes. For instance, researchers have explored the use of palladium catalysts for coupling reactions, which have shown promising results in achieving high yields and purity levels.
One of the key features of 3-cyclopropylbenzoic acid is its ability to participate in various chemical transformations. The cyclopropyl group is known for its strained ring structure, which can undergo ring-opening reactions under specific conditions. This property has been exploited in drug discovery to design bioactive molecules with novel mechanisms of action. Recent studies have demonstrated that derivatives of 3-cyclopropylbenzoic acid exhibit potential as inhibitors of certain enzymes involved in neurodegenerative diseases.
In terms of physical properties, 3-cyclopropylbenzoic acid has a melting point of approximately 185°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic synthesis as an intermediate or starting material. Additionally, its stability under standard storage conditions ensures that it can be handled safely in laboratory settings.
The application of 3-cyclopropylbenzoic acid extends beyond traditional chemical synthesis. It has been utilized as a building block in the development of advanced materials, including polymers and nanoparticles. For example, researchers have reported the use of this compound as a precursor for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Recent research has also highlighted the potential of 3-cyclopropylbenzoic acid in the field of analytical chemistry. Its ability to form stable complexes with metal ions has been leveraged for developing sensitive sensors for heavy metal detection. This application is particularly relevant given the increasing need for robust environmental monitoring tools.
In conclusion, 3-cyclopropylbenzoic acid is a multifaceted compound with a wide range of applications across different disciplines. Its unique structure and reactivity continue to inspire innovative research directions, from drug discovery to materials science. As advancements in synthetic methodologies and analytical techniques unfold, the potential uses of this compound are expected to expand further, solidifying its importance in modern chemistry.
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